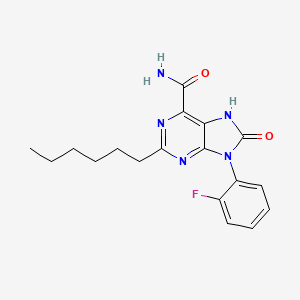
2-甲基-6-(2,2,2-三氟-1-哌啶-4-基乙氧基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group and a piperidine moiety. The presence of fluorine atoms often imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry .
科学研究应用
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 2,2,2-trifluoroethyl piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
作用机制
The mechanism of action of 2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The piperidine moiety can also contribute to the compound’s overall pharmacological profile by affecting its solubility and membrane permeability .
相似化合物的比较
Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar structure but with a chloromethyl group instead of a piperidine moiety.
2-Methylpyridine: A simpler analog without the trifluoromethyl and piperidine groups.
Uniqueness
2-Methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine is unique due to the combination of its trifluoromethyl group and piperidine moiety. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-methyl-6-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-9-3-2-4-11(18-9)19-12(13(14,15)16)10-5-7-17-8-6-10/h2-4,10,12,17H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLSUTWXUAFPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C2CCNCC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)
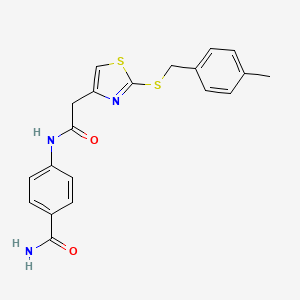
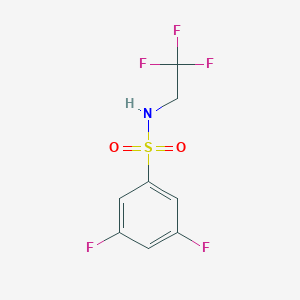
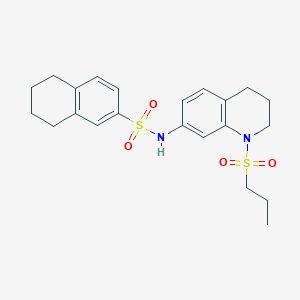
![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)
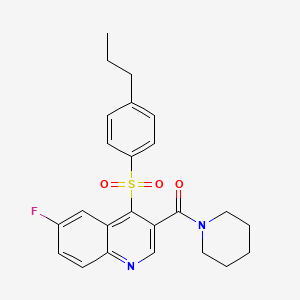
![1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2400046.png)
![(2E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)
![2-Cyclopropyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2400048.png)
![3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid](/img/structure/B2400049.png)
![3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2400050.png)


